Indole-3-butyric Acid-d4
CAS No.: 1216408-71-7
Cat. No.: VC0029385
Molecular Formula: C12H13NO2
Molecular Weight: 207.265
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216408-71-7 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 207.265 |
| IUPAC Name | 3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid |
| Standard InChI | InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2 |
| Standard InChI Key | JTEDVYBZBROSJT-KHORGVISSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O |
Introduction
Synthesis and Preparation Methods
The synthesis of Indole-3-butyric Acid-d4 typically follows specialized organic chemistry procedures designed to incorporate deuterium atoms at specific positions in the molecule. These methods have been refined to achieve high isotopic purity while maintaining the functional integrity of the compound.
Deuteration Techniques
The primary approach to synthesizing Indole-3-butyric Acid-d4 involves acid-catalyzed hydrogen-deuterium exchange reactions applied to the parent compound, indole-3-butyric acid. This process typically employs deuterated solvents such as deuterium oxide (D2O) and deuterated methanol (CD3OD) in combination with a strong acid catalyst, often deuterated sulfuric acid (D2SO4). The reaction conditions require careful temperature control and extended reaction times to ensure efficient hydrogen-deuterium exchange at the targeted positions. The specificity of the exchange reaction can be modulated through reaction conditions, catalyst selection, and reaction time to achieve the desired deuteration pattern.
Purification and Quality Control
Following synthesis, rigorous purification steps are essential to ensure the high purity required for research applications. These typically include chromatographic techniques such as high-performance liquid chromatography (HPLC), which can achieve purities exceeding 95% . Quality control assessments focus on both chemical purity and isotopic enrichment, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy serving as primary analytical tools. Commercial preparations of Indole-3-butyric Acid-d4 typically specify purity levels and isotopic enrichment percentages to guide researchers in selecting appropriate material for their specific applications.
Analytical Applications
Indole-3-butyric Acid-d4 has become an invaluable tool in analytical chemistry, particularly in quantitative analysis of plant hormones and metabolites.
Internal Standard in Mass Spectrometry
The most prominent analytical application of Indole-3-butyric Acid-d4 is its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses. When analyzing complex biological samples for IBA content, the addition of a known quantity of the deuterated analogue allows for precise quantification by correcting for matrix effects and variations in extraction efficiency . The coelution of the deuterated standard with the analyte of interest ensures that both compounds experience identical matrix effects during ionization, while their mass difference allows for separate detection and quantification. This approach significantly enhances the accuracy and reliability of hormone quantification in plant tissues, providing researchers with confidence in their analytical results.
Matrix Effect Correction
Matrix effects represent a significant challenge in mass spectrometry analysis of complex biological samples, potentially causing ion suppression or enhancement that affects quantitative accuracy. The use of Indole-3-butyric Acid-d4 as an internal standard provides an elegant solution to this challenge. When the deuterated standard and the target analyte share identical chemical properties, they experience the same matrix-induced variations in ionization efficiency . The importance of complete peak overlapping between the analyte and internal standard has been demonstrated as critical for effective matrix effect correction. By incorporating the stable isotope-labeled internal standard, researchers can achieve reliable quantification even in the presence of variable matrix interference.
Table 1: Comparison of Properties Between Indole-3-butyric Acid and its Deuterated Analogue
| Property | Indole-3-butyric Acid | Indole-3-butyric Acid-d4 |
|---|---|---|
| Molecular Formula | C12H13NO2 | C12H9D4NO2 |
| Molecular Weight | 203.24 g/mol | 207.26 g/mol |
| Retention Time in LC-MS | Baseline | Identical to non-deuterated form |
| Mass Spectrum | [M+H]+ m/z 204.24 | [M+H]+ m/z 208.26 |
| Chemical Behavior | Reference compound | Identical to reference |
| Primary Use | Plant growth regulator | Analytical standard |
Biological Research Applications
The deuterated form of indole-3-butyric acid serves as a powerful tool for investigating numerous aspects of plant hormone biology and metabolism.
Metabolism Studies
Indole-3-butyric Acid-d4 enables detailed studies of auxin metabolism pathways in plants. A particularly significant area of research focuses on the conversion of IBA to indole-3-acetic acid (IAA), which occurs through a peroxisomal β-oxidation process similar to fatty acid metabolism . By administering the deuterated compound to plant tissues and tracking its metabolic products through mass spectrometry, researchers can identify and characterize the enzymes involved in this conversion. Studies have identified several key enzymes in this pathway, including indole-3-butyric acid response 1 (IBR1), IBR3, IBR10, and enoyl-COA hydratase2 (ECH2) . The deuterium label allows for unambiguous identification of metabolites derived from the administered compound, distinguishing them from endogenous pools of similar compounds.
Transport Mechanism Investigations
Another critical application of Indole-3-butyric Acid-d4 is in the study of auxin transport mechanisms within plants. Long-distance transport of IBA has been demonstrated in multiple plant species, but tracking this movement precisely requires distinguishing between the transported molecule and its metabolites . The deuterium labeling enables researchers to determine whether IBA itself is transported or whether it is first converted to IAA. Studies tracking radiolabeled IBA movement have provided evidence for long-distance transport in Arabidopsis and other plant species, though the identity of the transported molecule remains a subject of ongoing research . The use of deuterated standards combined with sensitive analytical techniques offers promising approaches to resolving these questions.
Genetic Analysis of Auxin Responses
Genetic studies of IBA responses in model plants such as Arabidopsis have identified multiple genes involved in IBA perception, transport, and metabolism. The availability of Indole-3-butyric Acid-d4 facilitates detailed characterization of mutants with altered IBA responses, allowing researchers to distinguish between defects in IBA transport, conversion to IAA, or response pathways . For example, mutants impaired in peroxisomal function typically show resistance to IBA but maintain sensitivity to IAA, reflecting their inability to convert IBA to the active IAA form . The deuterated compound serves as a valuable tool in these genetic studies, enabling precise phenotypic characterization and metabolic analysis of various mutant lines.
Physical and Chemical Properties
Understanding the physical and chemical properties of Indole-3-butyric Acid-d4 is essential for its appropriate handling and application in research settings.
Physical Characteristics
Indole-3-butyric Acid-d4 typically appears as a white to off-white crystalline powder with physical properties closely resembling those of the non-deuterated parent compound. Its molecular weight of 207.26 g/mol is slightly higher than that of indole-3-butyric acid (203.24 g/mol) due to the presence of four deuterium atoms . The compound exhibits limited water solubility but dissolves well in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), facilitating its use in various experimental protocols. Commercial preparations typically specify a purity exceeding 95% as determined by HPLC analysis .
Chemical Reactivity
The chemical reactivity of Indole-3-butyric Acid-d4 parallels that of indole-3-butyric acid, with the deuterium substitution having minimal effect on reaction pathways. The compound retains the carboxylic acid functionality, capable of forming salts, esters, and amides through standard reactions. As with the non-deuterated form, it can undergo oxidation to form the corresponding deuterated indole-3-acetic acid derivative, and reduction to form deuterated indole-3-butanol compounds. The indole ring maintains its characteristic reactivity, including susceptibility to electrophilic substitution reactions. The primary distinction in chemical behavior arises from kinetic isotope effects, where reaction rates for bonds involving deuterium may differ from those involving hydrogen, particularly in enzymatic reactions relevant to metabolic studies.
Table 2: Key Research Applications of Indole-3-butyric Acid-d4
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